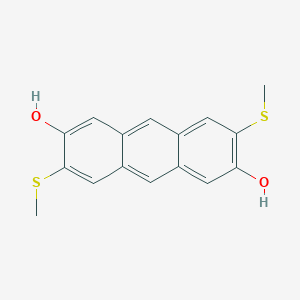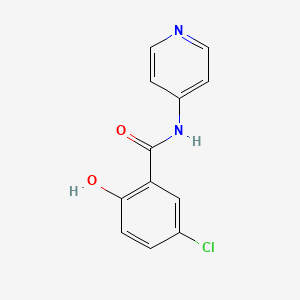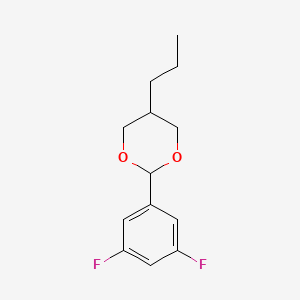![molecular formula C19H18F3NO B14135327 Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- CAS No. 88774-00-9](/img/structure/B14135327.png)
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tetrahydroquinoline core with dimethyl and trifluoromethylbenzoyl substituents, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. This process typically uses homogeneous catalysts and can be performed under mild conditions to yield the desired tetrahydroquinoline . Another method involves the condensation of aniline derivatives with appropriate ketones, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The use of eco-friendly and reusable catalysts is becoming increasingly popular to ensure greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium or platinum catalysts.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions include quinoline N-oxides, fully hydrogenated quinoline derivatives, and various substituted quinolines with different functional groups .
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure and a wide range of biological activities.
Tetrahydroquinoline: A partially hydrogenated derivative with similar chemical properties.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity and applications.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
88774-00-9 |
|---|---|
Molecular Formula |
C19H18F3NO |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(2,2-dimethyl-3,4-dihydroquinolin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H18F3NO/c1-18(2)12-11-13-7-3-6-10-16(13)23(18)17(24)14-8-4-5-9-15(14)19(20,21)22/h3-10H,11-12H2,1-2H3 |
InChI Key |
DJDLKMSWWPDJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)





![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)



![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
